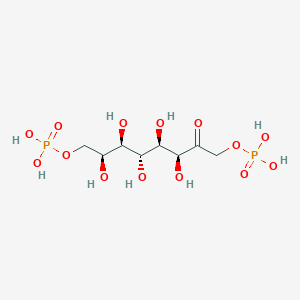
D-glycero-D-altro-Octulose 1,8-bisphosphate
Description
D-glycero-D-altro-Octulose 1,8-bisphosphate: is a ketooctose derivative that carries two phosphate substituents at positions 1 and 8 . This compound is part of the octulose family, which are eight-carbon monosaccharides found in various organisms, including plants, bacteria, yeast, and animals . Despite being identified many years ago, the metabolic function of octulose compounds has not been extensively explored .
Properties
CAS No. |
16656-02-3 |
|---|---|
Molecular Formula |
C8H18O14P2 |
Molecular Weight |
400.17 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6S)-2,3,4,5,6-pentahydroxy-7-oxo-8-phosphonooxyoctyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H18O14P2/c9-3(1-21-23(15,16)17)5(11)7(13)8(14)6(12)4(10)2-22-24(18,19)20/h3,5-9,11-14H,1-2H2,(H2,15,16,17)(H2,18,19,20)/t3-,5+,6+,7+,8-/m0/s1 |
InChI Key |
FQNLKWXILWAYPZ-RMJYWKLSSA-N |
SMILES |
C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
Synonyms |
D-glycero-D-altro-octulose 1,8-bisphosphate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-glycero-D-altro-Octulose 1,8-bisphosphate can be synthesized through the aldol addition of dihydroxyacetone phosphate and ribose 5-phosphate, catalyzed by the enzyme fructose bisphosphate aldolase . Additionally, transketolase-catalyzed reactions involving β-hydroxypyruvate and appropriately labeled aldohexose 6-phosphates can also produce this compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. Most of the synthesis methods are based on laboratory-scale enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: D-glycero-D-altro-Octulose 1,8-bisphosphate undergoes various biochemical reactions, primarily within the pentose phosphate pathway. It can participate in phosphorylation and dephosphorylation reactions, catalyzed by specific phosphotransferases and phosphatases .
Common Reagents and Conditions:
Phosphorylation: Catalyzed by phosphotransferases, such as D-altro-heptulose 7-phosphotransferase.
Dephosphorylation: Catalyzed by selective octulose bisphosphatases.
Major Products: The major products formed from these reactions include other phosphorylated sugars and intermediates of the pentose phosphate pathway .
Scientific Research Applications
Chemistry: D-glycero-D-altro-Octulose 1,8-bisphosphate is used as a model compound to study the pentose phosphate pathway and its role in cellular metabolism .
Biology: In biological research, this compound is used to investigate the metabolic pathways in plants and microorganisms, particularly in the context of photosynthesis and carbon fixation .
Medicine: Research has shown that octulose compounds, including this compound, may have potential benefits in nutrition and healthcare due to their role in reactive oxygen species scavenging .
Mechanism of Action
D-glycero-D-altro-Octulose 1,8-bisphosphate exerts its effects primarily through its involvement in the pentose phosphate pathway. It acts as an intermediate in the pathway, participating in phosphorylation and dephosphorylation reactions that are crucial for cellular metabolism . The enzyme D-altro-heptulose 7-phosphotransferase catalyzes the transfer of phosphate groups between octulose and heptulose phosphates, facilitating the compound’s role in metabolic processes .
Comparison with Similar Compounds
- D-glycero-D-ido-octulose-1,8-bisphosphate
- D-glycero-D-manno-octulose
- D-glycero-L-galacto-octulose
- L-glycero-L-galacto-octulose
Uniqueness: D-glycero-D-altro-Octulose 1,8-bisphosphate is unique due to its specific configuration and the positions of its phosphate groups. This configuration allows it to participate in specific biochemical reactions that other octulose isomers may not be able to .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


